N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide
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Overview
Description
N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This particular compound features a thiazolidinone core with various substituents that enhance its biological activity.
Preparation Methods
The synthesis of N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide typically involves the condensation of 4-chlorobenzaldehyde with 4-chloroaniline in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and phenyl positions.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its antibacterial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with DNA replication. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives such as:
- N-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- 5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties . The uniqueness of N-[(2Z,5Z)-5-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide lies in its specific substituents that enhance its biological activity.
Properties
Molecular Formula |
C23H14Cl2N2O2S |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
N-[(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
InChI |
InChI=1S/C23H14Cl2N2O2S/c24-17-8-6-15(7-9-17)14-20-22(29)27(19-12-10-18(25)11-13-19)23(30-20)26-21(28)16-4-2-1-3-5-16/h1-14H/b20-14-,26-23? |
InChI Key |
KXHSBZYYINRIJD-QNPCYTEQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C2N(C(=O)C(=CC3=CC=C(C=C3)Cl)S2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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